Cas no 28351-04-4 (Quinoline, dimethyl-)

Quinoline, dimethyl- structure
Quinoline, dimethyl- structure
Product Name:Quinoline, dimethyl-
CAS No:28351-04-4
MF:C11H11N
MW:157.211742639542
CID:271631
PubChem ID:34222
Update Time:2025-04-19

Quinoline, dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, dimethyl-
    • 28351-04-4
    • 4,8-dimethyl-quinoline
    • SB68007
    • 13362-80-6
    • UNII-90Z5HA71DP
    • Quinoline, 4,8-dimethyl-
    • 4,8-Dimethylquinoline #
    • 90Z5HA71DP
    • DTXSID60928211
    • SCHEMBL2607397
    • AKOS006370715
    • 4,8-Dimethylquinoline
    • Q27271353
    • Inchi: 1S/C11H11N/c1-8-6-7-12-11-9(2)4-3-5-10(8)11/h3-7H,1-2H3
    • InChI Key: DULGUAMZWACUFO-UHFFFAOYSA-N
    • SMILES: N1C=CC(C)=C2C=CC=C(C)C=12

Computed Properties

  • Exact Mass: 157.089149355g/mol
  • Monoisotopic Mass: 157.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12.9Ų
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